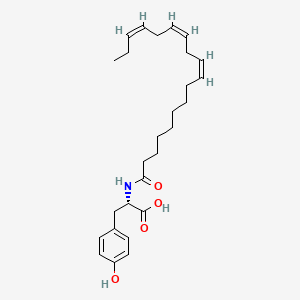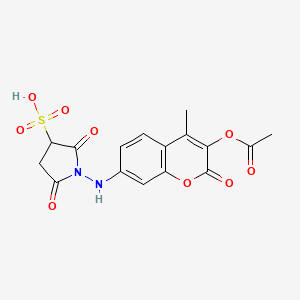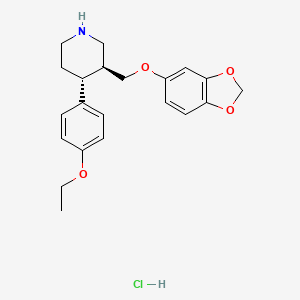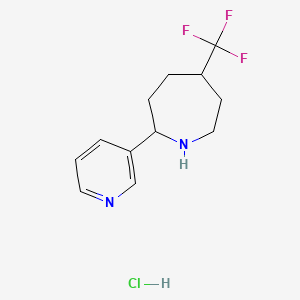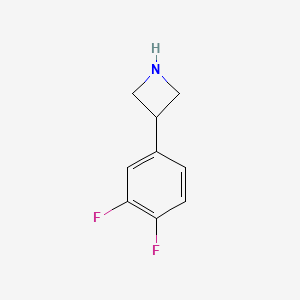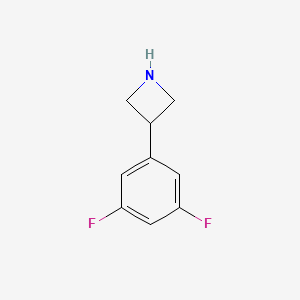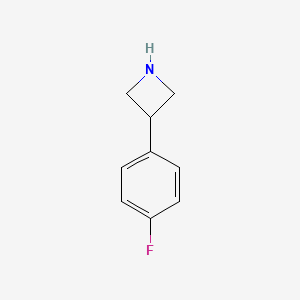
(S)-N-Fmoc-L-norleucine-13C6,15N
カタログ番号 B584751
CAS番号:
1346617-52-4
分子量: 360.365
InChIキー: VCFCFPNRQDANPN-WPSJONIPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information about its physical appearance and where it is commonly found or used .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multiple chemical reactions, each of which needs to be understood in detail. The yield, rate, and conditions of these reactions are often important factors .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used could include spectroscopy, crystallography, or microscopy .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could involve looking at what reactants are needed, what the products of the reaction are, and under what conditions the reaction occurs .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and can be measured using various laboratory techniques .作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-N-Fmoc-L-norleucine-13C6,15N involves the protection of the amine group, followed by the alkylation of the carboxylic acid group, and finally, the removal of the Fmoc group.", "Starting Materials": [ "L-norleucine-13C6,15N", "Fmoc-OSu", "DIPEA", "DMF", "EDC", "HOBt", "DMSO", "TFA", "DCM", "NaOH", "HCl" ], "Reaction": [ "1. Dissolve L-norleucine-13C6,15N in DMF and add DIPEA to the solution.", "2. Add Fmoc-OSu to the solution and stir for several hours at room temperature.", "3. Add DMSO to the solution to quench the reaction.", "4. Purify the product by column chromatography using DCM as the eluent.", "5. Dissolve the purified product in DMF.", "6. Add EDC and HOBt to the solution and stir for several hours at room temperature.", "7. Add NaOH to the solution to quench the reaction.", "8. Purify the product by column chromatography using DCM as the eluent.", "9. Dissolve the purified product in TFA and stir for several hours at room temperature.", "10. Remove the TFA by evaporation to obtain the final product, (S)-N-Fmoc-L-norleucine-13C6,15N." ] } | |
CAS番号 |
1346617-52-4 |
分子式 |
C21H23NO4 |
分子量 |
360.365 |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1+1,2+1,3+1,12+1,19+1,20+1,22+1 |
InChIキー |
VCFCFPNRQDANPN-WPSJONIPSA-N |
SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
同義語 |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norleucine-13C6,15N; (S)-2-[[[(9H-Fluoren-9-yl)_x000B_methoxy]carbonyl]amino]hexanoic Acid-13C6,15N; (S)-N-Fmoc-norleucine-13C6,15N; FMOC-L-Norleucine-13C6,15N; Fmoc-norleucine-13C6,15N; N-(9-Fluorenyl-_x000B_methoxycarbony |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
n-(alpha-Linolenoyl) tyrosine
259143-19-6



